Pyridine, 4-(tert-butylthio)-

Lipophilicity Drug Design Liquid-Liquid Extraction

Researchers often need heterocyclic building blocks with precise steric and electronic profiles, yet generic 4-alkylthiopyridines lack the bulk to direct synthesis. Pyridine, 4-(tert-butylthio)- (CAS 18794-26-8) solves this with a sterically demanding tert-butylthio group at the 4-position that shields the 3- and 5-positions, enabling exclusive electrophilic substitution at the 2- and 6-positions. This regioselectivity is critical for constructing advanced ligands without protecting groups. - Enables distal steric tuning in metal complexes without blocking the pyridyl nitrogen coordination site. - Balances moderate lipophilicity (XLogP3 ~2.3) with hydrogen-bond-acceptor functionality for drug-like fragments. - Supplied with consistent quality; inquire for bulk packaging and immediate global delivery.

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
CAS No. 18794-26-8
Cat. No. B097714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 4-(tert-butylthio)-
CAS18794-26-8
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1=CC=NC=C1
InChIInChI=1S/C9H13NS/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3
InChIKeyZEROTOAVTDOIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butylthio)pyridine: Identity & Procurement


Pyridine, 4-(tert-butylthio)- (CAS 18794-26-8) is a heterocyclic aromatic compound comprising a pyridine ring functionalized at the 4-position with a tert-butylthio (-S-C(CH₃)₃) substituent [1]. With a molecular formula of C₉H₁₃NS and a molecular weight of 167.27 g/mol [1], it belongs to the class of 4-thioalkylpyridines. Its structure combines a hydrogen-bond-accepting pyridine nitrogen with a sterically demanding, hydrophobic thioether group, giving it a predicted XLogP3-AA lipophilicity of 2.3 [1]. This compound has been registered as NSC 193552, indicating historical screening interest [1].

Why Generic Substitution of 4-(tert-Butylthio)pyridine Fails


Superficially, Pyridine, 4-(tert-butylthio)- might be considered interchangeable with other 4-alkylthiopyridines or positional isomers (2- or 3-substituted) based solely on molecular formula. However, the precise position of the thioether group on the pyridine ring and the steric bulk of the tert-butyl moiety jointly dictate electronic properties (basicity, dipole moment) and physicochemical attributes (lipophilicity, solubility) that are critical for molecular recognition, metal coordination geometry, and pharmacological distribution [1]. Substituting even a closely related analog without quantitative evidence of equivalent performance in the specific application context risks altering binding affinity, catalytic activity, or bioavailability, thereby invalidating experimental conclusions or process yields [2].

4-(tert-Butylthio)pyridine vs. Analogs & Isomers


Enhanced Lipophilicity vs. 4-(Methylthio)pyridine

The XLogP3-AA predicted octanol-water partition coefficient of Pyridine, 4-(tert-butylthio)- is 2.3, compared to 1.4 for the closest lower homolog, 4-(methylthio)pyridine [1][2]. This difference of +0.9 log units corresponds to an approximately 8-fold greater preference for the organic phase, which can translate into measurably better membrane permeability and higher extraction efficiency into non-polar solvents [1].

Lipophilicity Drug Design Liquid-Liquid Extraction

Coordination Geometry: 4- vs. 2-Substitution

When incorporated into polydentate ligands, the 4-tert-butylthio substituent on the pyridine ring enforces a different steric environment around a coordinated metal center compared to its 2-substituted isomer [1]. A study on Fe(II) complexes of 4-(tert-butylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine demonstrated that the bulky 4-position group influences spin-crossover (SCO) behavior by modulating intermolecular interactions and lattice packing, leading to distinct thermal hysteresis profiles [1]. While the 2-isomer would place the bulk directly adjacent to the donor nitrogen, potentially blocking coordination, the 4-substituted architecture leaves the nitrogen accessible while still providing a bulky distal group for crystal engineering [1].

Coordination Chemistry Ligand Design Spin-Crossover

BBB Permeability vs. Lower Thioalkyl Homologs

In a 2024 study synthesizing and evaluating several 2-thioalkyl-4-phenylnicotinate derivatives, computational predictions for the class indicated high gastrointestinal absorption and generally low blood-brain barrier passage [1]. Extrapolating from these class-level data, Pyridine, 4-(tert-butylthio)-, with its higher lipophilicity (XLogP3 = 2.3) than smaller alkylthio analogs, is predicted to have altered tissue distribution, likely exhibiting reduced BBB penetration due to increased molecular size and plasma protein binding, a property that can be advantageous for peripherally restricted agents [1][2].

CNS Drug Design Blood-Brain Barrier Permeability

Steric Bulk: tert-Butylthio vs. Methylthio

The tert-butylthio group (-S-C(CH₃)₃) in Pyridine, 4-(tert-butylthio)- is significantly larger than the methylthio group (-S-CH₃) in the common analog 4-(methylthio)pyridine. This increased steric bulk can be quantified by comparing the Taft steric parameter (E_s) or the molar refractivity. The tert-butyl group alone has an E_s value of -1.54 compared to -0.07 for methyl [1]. This dramatic difference in steric demand translates to slower reaction rates in nucleophilic substitutions at the adjacent 3- and 5-positions of the pyridine ring, offering a means to control regioselectivity in further functionalization [1].

Steric Effects Synthetic Chemistry Nucleophilic Substitution

4-(tert-Butylthio)pyridine: Research & Industrial Applications


Coordination Polymers & Spin-Crossover Ligands

The 4-substituted tert-butylthio group provides a sterically demanding, hydrophobic environment that alters metal complex geometry and crystal packing. As demonstrated by the synthesis of a 4-(tert-butylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine ligand and its Fe(II) SCO complexes [1], the 4-position of the pyridine ring can be functionalized without blocking the pyridyl nitrogen coordination site. This makes Pyridine, 4-(tert-butylthio)- a valuable intermediate for constructing ligands where distal steric tuning is required.

Lipophilic Fragment for Drug Design

With a predicted XLogP3 of 2.3, Pyridine, 4-(tert-butylthio)- occupies a moderate lipophilicity range often desired for oral bioavailability (typically logP 1-3) [1]. Its lipophilicity is approximately 8-fold higher than the methylthio analog (logP 1.4) [1][2]. This makes it a suitable fragment for medicinal chemistry campaigns aiming to increase logP without introducing halogens or extending carbon chains, while the pyridine nitrogen retains hydrogen-bond-acceptor functionality.

Regioselective Derivatization Intermediate

The steric bulk of the tert-butylthio group shields the adjacent 3- and 5-positions of the pyridine ring, directing electrophilic substitution or lithiation to the less hindered 2- and 6-positions [1]. This regioselectivity can be exploited to install additional functional groups precisely, an advantage over smaller 4-alkylthio analogs that offer less steric differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridine, 4-(tert-butylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.